3-Isobutoxy-4-methoxybenzoic acid
Description
Contextualization within the Landscape of Benzoic Acid Derivatives and Ethers
3-Isobutoxy-4-methoxybenzoic acid is a disubstituted derivative of benzoic acid, a fundamental scaffold in organic chemistry. Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are not only prevalent in nature but also serve as crucial building blocks in the synthesis of a wide array of commercial products, including dyes, perfumes, and, most notably, pharmaceuticals. preprints.orgbenthamscience.com The presence of the carboxylic acid group imparts acidic properties and provides a reactive handle for a multitude of chemical transformations, making these compounds exceptionally versatile in synthetic applications. nih.gov
The structure of this compound is characterized by a central benzene (B151609) ring attached to a carboxyl group, a methoxy (B1213986) group at the C4 position, and an isobutoxy group at the C3 position. The attachment of two alkoxy groups (methoxy and isobutoxy) via an oxygen atom also classifies this molecule as an aryl ether. Aryl ethers are a significant class of organic compounds known for their chemical stability and are integral to the structure of many natural products and synthetic molecules. mdpi.com
The synthesis of this compound would logically proceed from isovanillic acid (3-hydroxy-4-methoxybenzoic acid). chemicalbook.comnih.govsigmaaldrich.com Isovanillic acid itself is a phenolic acid found in various plants and possesses documented biological activities. nih.govmedchemexpress.com The transformation would involve the etherification of the phenolic hydroxyl group of isovanillic acid with an isobutyl halide, a common synthetic route for preparing aryl ethers. This synthetic lineage firmly places this compound within a well-established family of functionalized aromatic compounds.
Table 1: Chemical Identity and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Parent Compound | Benzoic Acid |
| Key Functional Groups | Carboxylic Acid, Aryl Ether, Methoxy, Isobutoxy |
| Likely Precursor | Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) |
Significance of the Isobutoxy and Methoxy Moieties in Organic Synthesis and Medicinal Chemistry Scaffolds
The specific combination of isobutoxy and methoxy groups on the benzoic acid core is not arbitrary; each moiety imparts distinct properties that are highly relevant in the fields of organic synthesis and medicinal chemistry.
The methoxy group (-OCH₃) is a small, electron-donating group that can significantly influence a molecule's physicochemical properties. omicsonline.org In medicinal chemistry, the introduction of a methoxy group can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It can enhance metabolic stability and improve ligand-target binding interactions. omicsonline.org Its presence can also affect the acidity of the carboxylic acid group through electronic effects transmitted through the benzene ring. nih.gov
The isobutoxy group (-OCH₂CH(CH₃)₂) , a larger and more sterically demanding alkyl ether, plays a different but equally important role. Alkyl groups, in general, are fundamental in drug design for their ability to influence hydrophobicity, which affects membrane permeability and solubility. omicsonline.org The branched nature of the isobutyl group provides steric bulk, which can be used to control the reactivity of adjacent functional groups or to create specific three-dimensional shapes for optimized binding to biological targets like enzyme active sites. nih.gov This steric hindrance can also shield parts of the molecule from metabolic enzymes, potentially increasing its biological half-life.
The interplay between the electron-donating nature of the methoxy group and the steric and hydrophobic contributions of the isobutoxy group creates a unique electronic and steric environment on the benzoic acid scaffold. This tailored substitution pattern can be strategically employed to fine-tune the properties of the molecule for specific applications, a common approach in modern drug design. omicsonline.orgnih.gov
Current Research Gaps and Future Directions in Scholarly Investigation of the Compound
A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its constituent parts and related analogs are well-documented, the compound itself appears to be largely unexplored. This represents a significant research gap and, concurrently, a promising opportunity for new avenues of investigation.
The lack of dedicated studies means that its specific physical, chemical, and biological properties remain uncharacterized. There is no published data on its crystalline structure, detailed spectroscopic analysis, or its potential efficacy in any biological system.
Future research directions could logically extend from the known properties of its structural components:
Medicinal Chemistry Exploration: Given the prevalence of substituted benzoic acids in drug discovery, a primary research avenue would be to synthesize and screen this compound for various biological activities. preprints.orgbenthamscience.com Its structure suggests potential as an enzyme inhibitor, an anti-inflammatory agent, or a modulator of cellular signaling pathways. The unique combination of a hydrogen-bond-donating carboxylic acid with the specific alkoxy substituents provides a scaffold that could be optimized for high-affinity binding to protein targets.
Materials Science Applications: Para-substituted alkoxybenzoic acids are known to form liquid crystals through the self-assembly of hydrogen-bonded dimers. mdpi.comresearchgate.net Investigating whether this compound or its derivatives can exhibit similar mesogenic properties could open up applications in advanced materials and electronic devices. nih.gov
Synthetic Intermediate: The compound could serve as a valuable, functionalized building block for the synthesis of more complex molecules. The carboxylic acid and the aromatic ring can be subjected to a variety of chemical modifications, allowing for the construction of diverse molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQGQJPEFWNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Strategic Route Design
Retrosynthetic Analysis for Targeted Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors.
The primary retrosynthetic disconnections for 3-isobutoxy-4-methoxybenzoic acid involve the ether linkage and the carboxylic acid group.
C-O Ether Disconnection: The most common strategy is to disconnect the isobutoxy group's ether bond. This leads back to a phenolic hydroxyl group and an isobutyl electrophile. This approach identifies isovanillic acid (3-hydroxy-4-methoxybenzoic acid) as a key intermediate. nih.gov The synthesis then becomes a forward reaction involving the etherification of isovanillic acid. To prevent unwanted side reactions with the carboxylic acid group, it is often protected as an ester, making methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate) another crucial intermediate. researchgate.net
C-C Carboxyl Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the carboxylic acid group. This suggests a precursor like 1-isobutoxy-2-methoxybenzene , which could then be carboxylated in a subsequent step.
These disconnections highlight the importance of the following intermediates in the synthetic planning:
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Molecular Formula | Role in Synthesis |
| Isovanillic acid | C₈H₈O₄ | Primary precursor with the required hydroxyl and methoxy-benzoic acid core. nih.gov |
| Methyl Isovanillate | C₉H₁₀O₄ | Ester-protected form of isovanillic acid, used to facilitate etherification. researchgate.net |
| 3-Isobutoxy-4-methoxybenzaldehyde | C₁₂H₁₆O₃ | Precursor for oxidation to the final carboxylic acid. |
| 3-Isobutoxy-4-methoxytoluene | C₁₂H₁₈O | Alkylbenzene precursor that can be oxidized to the carboxylic acid. |
The feasibility of a synthetic route is highly dependent on the availability and cost of the starting materials. For this compound, several accessible starting points exist.
Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid): This is the most direct and widely used starting material. nih.govmedchemexpress.com It is a phenolic acid that can be isolated from natural sources or synthesized. medchemexpress.com Its structure already contains the desired 3-hydroxy and 4-methoxy substitution pattern on the benzoic acid ring.
Protocatechuic Acid (3,4-dihydroxybenzoic acid): This compound can also serve as a starting material. However, its use introduces a challenge of regioselectivity. A synthetic sequence would require selective alkylation of the hydroxyl group at the 3-position while the 4-position hydroxyl is either protected or selectively methylated.
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde): As a readily available and inexpensive starting material, vanillin can be converted to isovanillic acid through various methods, making it an economically viable, albeit multi-step, starting point.
Methyl 4-hydroxy-3-methoxybenzoate: This esterified version of isovanillic acid is also commercially available and can be directly used in etherification reactions. researchgate.net
Advanced Synthetic Pathways and Mechanistic Considerations
The forward synthesis of this compound can be accomplished through several advanced pathways, each with its own mechanistic intricacies.
The formation of the isobutoxy ether is a critical step. The Williamson ether synthesis is the most common and effective method for this transformation. byjus.comwikipedia.org
The reaction mechanism involves the deprotonation of the phenolic hydroxyl group of a precursor like methyl isovanillate using a base to form a phenoxide ion. khanacademy.org This highly nucleophilic phenoxide then attacks an isobutyl halide (e.g., isobutyl bromide) or another isobutyl derivative with a good leaving group, in an S_N2 reaction to form the ether linkage. wikipedia.org
Key Reaction Conditions:
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the phenol (B47542). francis-press.comnih.gov
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically employed as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide. byjus.comfrancis-press.com
Phase-Transfer Catalysis: To enhance reaction rates and efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) can be used, especially in industrial applications. google.com This allows the reaction to proceed smoothly even in a two-phase system.
Starting with methyl isovanillate ensures high regioselectivity, as there is only one phenolic hydroxyl group available for etherification. researchgate.net If protocatechuic acid were used, a protection-deprotection strategy would be necessary to ensure the isobutoxy group is installed at the desired 3-position.
An alternative strategy involves introducing the carboxylic acid group at a later stage of the synthesis.
Oxidation of an Aldehyde: One can start with 3-isobutoxy-4-methoxybenzaldehyde. This intermediate can be synthesized via the etherification of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The aldehyde is then oxidized to the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄) are effective for this transformation. masterorganicchemistry.com The reaction proceeds by converting the aldehyde into its hydrate, which is then oxidized.
Oxidation of a Benzylic Alkyl Group: A precursor such as 3-isobutoxy-4-methoxytoluene can be oxidized to form the carboxylic acid. This reaction requires a strong oxidizing agent like hot potassium permanganate. masterorganicchemistry.com The mechanism involves the radical abstraction of a hydrogen atom from the benzylic position, which is the most reactive site, followed by further oxidation. libretexts.org It is crucial that the benzylic carbon has at least one hydrogen atom for this reaction to occur. masterorganicchemistry.comyoutube.com
Table 2: Comparison of Oxidation Reagents for Aromatic Systems
| Reagent(s) | Substrate Type | Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Aldehyde, Alkylbenzene | Hot, basic or acidic conditions | Powerful, non-selective oxidant. Effective for converting alkyl side chains to carboxylic acids. masterorganicchemistry.com |
| Chromic Acid (H₂Cr₂O₇, from Na₂Cr₂O₇/H₂SO₄) | Aldehyde, Alkylbenzene | Acidic conditions | Strong oxidant, similar in reactivity to KMnO₄ for this purpose. masterorganicchemistry.com |
| Hydrogen Peroxide (H₂O₂) with catalyst | Benzyl halides | With Na₂WO₄ catalyst and phase-transfer agent | Offers a greener alternative for oxidizing benzylic positions. organic-chemistry.org |
The final step in many synthetic routes that use an ester protecting group is the hydrolysis of the ester to yield the free carboxylic acid.
Ester Hydrolysis: Methyl 3-isobutoxy-4-methoxybenzoate can be hydrolyzed under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. A final acidification step is required to protonate the resulting carboxylate salt to yield the carboxylic acid.
Acid-Catalyzed Hydrolysis: This involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water. The reaction is an equilibrium process and is the reverse of Fischer esterification.
Amide Formation: The resulting this compound can be further converted into its corresponding amide, 3-isobutoxy-4-methoxybenzamide. A direct reaction between the carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". hepatochem.com
Activation to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The acyl chloride then readily reacts with ammonia (B1221849) to form the primary amide.
Peptide Coupling Agents: Modern methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond under mild conditions. chemistrysteps.comyoutube.com
Implementation of Green Chemistry Principles in Synthesis
The integration of green chemistry into the synthesis of this compound aims to reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. This approach addresses the entire lifecycle of the chemical process, from starting materials to final product purification.
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates and selectivity while minimizing waste. For the synthesis of this compound, which typically involves etherification and oxidation or carboxylation steps, several sustainable catalytic strategies can be envisioned.
Phase-Transfer Catalysis (PTC): The crucial etherification step, where an isobutoxy group is introduced to a vanillic acid derivative, can be significantly enhanced using phase-transfer catalysts. These catalysts, often quaternary ammonium (B1175870) salts, facilitate the reaction between water-soluble and organic-soluble reactants, eliminating the need for harsh, anhydrous conditions and co-solvents. Novel bifunctional quaternary ammonium salts, for instance, have demonstrated efficacy in various organic transformations. mdpi.com By using PTC, it is possible to use more environmentally friendly solvent systems, such as water or recyclable toluene, and potentially lower reaction temperatures, thus reducing energy consumption.
Bio-based and Waste-derived Catalysts: Recent advancements have focused on catalysts derived from renewable sources. For instance, agro-waste materials, such as the ash from orange peels, have been successfully used as catalysts in the synthesis of other complex organic molecules. nih.gov Similarly, acidic catalysts like gluconic acid, derived from the oxidation of glucose, can serve dual roles as both catalyst and solvent in certain reactions. acgpubs.orgresearchgate.net Exploring the application of such catalysts in the synthesis of this compound presents a promising avenue for sustainable production.
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, the use of solid-supported catalysts is a key green strategy. For reactions involving benzoic acid derivatives, solid acid catalysts or supported metal catalysts could be employed. These can be easily filtered off from the reaction mixture, reducing the amount of aqueous waste generated during work-up.
Solvents constitute a major portion of the waste generated in chemical processes. Therefore, the selection of greener solvents is paramount for the sustainable synthesis of this compound.
Traditional syntheses of related compounds have often relied on polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). google.com However, these solvents are under scrutiny due to their toxicity and high boiling points, which make them energy-intensive to remove. Green chemistry promotes the use of safer alternatives.
Table 1: Comparison of Conventional and Green Solvents for Benzoic Acid Derivative Synthesis
| Solvent Type | Examples | Rationale for Use | Green Chemistry Considerations |
| Conventional | DMF, DMSO, Dichloromethane (DCM) | High polarity, good solvating power for a wide range of reactants. | Toxic, high boiling point (energy intensive), difficult to recycle, environmental persistence. google.com |
| Green Alternatives | Water, Ethanol, Ethyl acetate (B1210297), Gluconic Acid Aqueous Solution (GAAS) | Low toxicity, biodegradable, derived from renewable resources (Ethanol, GAAS). acgpubs.orgresearchgate.net | Lower environmental impact, safer handling, easier to recycle. |
| Bio-based Solvents | Glycerol | Non-toxic, biodegradable, derived from biodiesel production. | High viscosity can be a challenge, but effective in certain applications. nih.gov |
The ideal green solvent for the synthesis of this compound would be non-toxic, derived from renewable resources, biodegradable, and easily recyclable. Water is an excellent choice where reactant solubility allows. For other steps, bio-derived solvents like ethyl acetate or even novel media like aqueous solutions of gluconic acid are being explored. acgpubs.orgresearchgate.net Minimizing the total volume of solvent used, or running reactions under solvent-free conditions, further enhances the green credentials of the synthesis.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste.
The synthesis of this compound can be designed to maximize atom economy. For example, the Williamson ether synthesis, a common method for forming the isobutoxy ether linkage, has a theoretical atom economy of less than 100% due to the formation of a salt byproduct. However, its efficiency can be optimized by ensuring high conversion rates and recycling any unreacted starting materials.
Process intensification techniques, such as continuous flow chemistry, can also significantly improve efficiency. Flow reactors allow for better control over reaction parameters, leading to higher yields, shorter reaction times, and safer handling of hazardous intermediates.
Purification and Isolation Protocols for Research-Grade Purity
The final step in any synthesis is the purification and isolation of the target compound. To obtain research-grade this compound, which requires high purity, efficient and sustainable purification methods are necessary.
Traditional purification often involves multiple extractions with organic solvents and column chromatography, which can generate significant solvent waste. Modern approaches aim to minimize this.
Crystallization: As this compound is a solid, crystallization is a preferred method of purification. Choosing a green solvent system from which the compound can be selectively crystallized is crucial. This not only purifies the product but also allows for the recovery and reuse of the solvent.
Preparative Chromatography: When very high purity is required, chromatographic methods are often unavoidable. However, developments in this area are also guided by green chemistry principles. The use of techniques like preparative High-Performance Liquid Chromatography (HPLC) with recyclable mobile phases can significantly reduce solvent consumption.
Extraction with Greener Solvents: If liquid-liquid extraction is necessary, replacing traditional chlorinated solvents with greener alternatives like ethyl acetate or methyl tert-butyl ether (MTBE) is recommended.
Elucidation of Chemical Reactivity and Advanced Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 3-Isobutoxy-4-methoxybenzoic acid is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating ortho, para-directing isobutoxy and methoxy (B1213986) groups. organicchemistrytutor.comvaia.com The carboxyl group, being a deactivating and meta-directing group, also influences the regioselectivity of these reactions. youtube.com
The combined effect of the activating alkoxy groups at positions 3 and 4 directs incoming electrophiles primarily to the positions ortho and para to them. organicchemistrytutor.comlibretexts.org Specifically, the C5 position is the most activated and sterically accessible site for electrophilic attack. The C2 position is also activated, but may experience some steric hindrance from the adjacent isobutoxy group. The C6 position is the least favored for substitution due to the deactivating effect of the adjacent carboxyl group.
Conversely, nucleophilic aromatic substitution (SNAr) on the unmodified aromatic ring of this compound is generally unfavorable. Aromatic rings, being electron-rich, are inherently poor electrophiles for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the ring typically requires strong electron-withdrawing groups (like nitro groups) to be present, which are absent in this molecule. libretexts.org However, derivatization of the carboxylic acid or the introduction of a suitable leaving group on the ring could potentially enable such transformations.
Functional Group Transformations at the Carboxyl Moiety
The carboxylic acid functionality is a versatile handle for a wide range of chemical modifications, allowing for significant structural diversification.
Formation of Esters and Amides for Structural Diversification
The carboxyl group of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.comiajpr.com This reaction is a cornerstone for creating a library of ester derivatives with diverse properties. Similarly, the formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. wikipedia.org
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Ethanol | H₂SO₄ (catalyst), reflux | Ethyl 3-isobutoxy-4-methoxybenzoate |
| This compound | Benzyl alcohol | H₂SO₄ (catalyst), reflux | Benzyl 3-isobutoxy-4-methoxybenzoate |
| 3-Isobutoxy-4-methoxybenzoyl chloride | Diethylamine | Base (e.g., triethylamine) | N,N-Diethyl-3-isobutoxy-4-methoxybenzamide |
Reduction and Oxidation Reactions of the Carboxyl Group
The carboxyl group can be reduced to a primary alcohol, yielding (3-isobutoxy-4-methoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. quora.comembibe.comdoubtnut.com The selective hydrogenation of the carboxylic acid in the presence of the aromatic ring can be achieved using specific catalysts like Pt/SnO₂ under mild conditions. manchester.ac.uk
The oxidation of the carboxyl group of a benzoic acid derivative is generally challenging under standard conditions. Vigorous oxidation can lead to the cleavage of the aromatic ring. nih.govescholarship.org However, oxidative decarboxylation to form a phenol (B47542) derivative can be achieved under specific high-temperature conditions, often with catalytic amounts of copper salts. wikipedia.org
Reactivity Profiling of the Isobutoxy and Methoxy Substituents
The isobutoxy and methoxy groups are relatively stable ether linkages. However, they can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), to yield the corresponding phenols. byjus.com The selective cleavage of one alkoxy group over the other can be challenging and often depends on the specific reaction conditions and the steric environment of the groups. The methoxy group may be more readily cleaved under certain conditions due to less steric hindrance. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions of Derived Species
Advanced derivatization of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. While the carboxylic acid itself can participate in some decarboxylative coupling reactions, it is more common to first convert it into a more suitable coupling partner. acs.orgmst.edu For instance, conversion to an aryl halide or triflate derivative would open the door to a vast array of palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. Furthermore, the ester derivatives can sometimes participate in palladium-catalyzed cross-coupling reactions with boronic acids, where the carboxylate acts as a leaving group. researchgate.netresearchgate.net
Stereoselective and Enantioselective Synthesis of Chiral Derivatives (if applicable)
While this compound itself is achiral, chiral derivatives can be synthesized. The introduction of a chiral center can be achieved through various strategies. For example, if a substituent introduced via electrophilic aromatic substitution or a side-chain modification contains a stereocenter, a racemic mixture will be formed. Resolution of this mixture or the use of chiral auxiliaries during the synthesis can lead to enantiomerically pure or enriched products. jespublication.comacs.orggoogle.com Furthermore, enantioselective palladium-catalyzed cross-coupling reactions of α-bromo carboxamides derived from this compound with aryl boronic acids could potentially generate chiral α-aryl carboxamides. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Isobutoxy-4-methoxybenzoic acid, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy conformation by calculating forces on the atoms and minimizing them. Key properties that would be calculated include bond lengths, bond angles, and dihedral angles.
A typical DFT study would utilize a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to solve the Kohn-Sham equations. The results of these calculations for a molecule like this compound would be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-O (ether) | ~1.36 | |
| C=O (carboxyl) | ~1.21 | |
| C-O (carboxyl) | ~1.35 | |
| Bond Angle (°) | O-C-C (isobutoxy) | ~109.5 |
| C-C-C (aromatic) | ~120 | |
| O=C-O (carboxyl) | ~123 | |
| Dihedral Angle (°) | C_aryl-O-C-C (methoxy) | ~0 or ~180 |
| C_aryl-C-C=O (carboxyl) | ~0 or ~180 |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated.
Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices for this compound
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | E_HOMO | - | -5.8 eV |
| LUMO Energy | E_LUMO | - | -1.2 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.6 eV |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.5 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.3 eV |
| Global Electrophilicity | ω | χ² / (2η) | 2.66 eV |
Note: These values are illustrative and would be determined from the output of a quantum chemical calculation.
The isobutoxy group of this compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis is vital for understanding the molecule's flexibility and how it might interact with its environment.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with other molecules.
The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations are used to study these solvent effects by placing the solute molecule (this compound) in a box of solvent molecules (e.g., water, ethanol). The simulations can then be used to calculate the solvation free energy, which is the free energy change associated with transferring the molecule from a vacuum to the solvent. This is a crucial parameter for understanding solubility and partitioning behavior. Methods like thermodynamic integration or free energy perturbation would be employed for these calculations.
If this compound were to be investigated as a potential ligand for a biological receptor, MD simulations would be an invaluable tool. A model system would be constructed with the ligand docked into the binding site of the receptor. The MD simulation would then track the dynamics of their interaction over time. This can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational changes that may occur in both the ligand and the receptor upon binding. Analysis of the simulation trajectory would provide insights into the binding affinity and the mechanism of interaction at a molecular level.
Prediction of Spectroscopic Parameters from First Principles (Beyond Identification)
First-principles calculations allow for the prediction of spectroscopic data without prior experimental input. For this compound, these predictions are invaluable for interpreting experimental spectra and understanding the electronic and vibrational nature of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions is highly dependent on the chosen functional and basis set. The B3LYP functional, for instance, is widely used for such calculations on benzoic acid derivatives. orientjchem.orgresearchgate.netresearchgate.net
The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
While specific predicted data for this compound is not available in the cited literature, we can infer expected chemical shifts based on related structures like 3-hydroxy-4-methoxybenzoic acid and other substituted benzoic acids. The aromatic protons would appear in distinct regions depending on their electronic environment, influenced by the electron-donating methoxy (B1213986) and isobutoxy groups and the electron-withdrawing carboxylic acid group. The protons of the isobutoxy and methoxy groups would have characteristic shifts in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~125.0 |
| C2 | ~7.5 | ~112.0 |
| C3 | - | ~148.0 |
| C4 | - | ~154.0 |
| C5 | ~6.9 | ~115.0 |
| C6 | ~7.6 | ~123.0 |
| C=O | - | ~170.0 |
| O-CH₃ | ~3.9 | ~56.0 |
| O-CH₂ | ~3.8 | ~75.0 |
| CH(CH₃)₂ | ~2.1 | ~28.0 |
| CH(CH₃)₂ | ~1.0 | ~19.0 |
| COOH | ~12.0 | - |
Note: The values in this table are illustrative and based on typical shifts for similar functional groups in related molecules. Actual predicted values would require specific DFT calculations.
Theoretical vibrational analysis provides a complete set of vibrational modes for this compound, which can be correlated with experimental Infrared (IR) and Raman spectra. DFT calculations are employed to compute the harmonic vibrational frequencies. orientjchem.orgresearchgate.netresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.
The analysis for this compound would involve the following key vibrational modes:
O-H stretch: A broad band characteristic of the carboxylic acid dimer.
C=O stretch: A strong absorption from the carbonyl group.
C-O stretches: Associated with the methoxy, isobutoxy, and carboxylic acid groups.
Aromatic C-H and C=C stretches: Occurring at their characteristic frequencies.
Aliphatic C-H stretches: From the isobutoxy group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| Carboxylic Acid | O-H Stretch | ~3000 |
| Carbonyl | C=O Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 |
| Methoxy/Isobutoxy | C-O Stretch | ~1250 |
| Isobutoxy Group | C-H Bending | ~1450 |
Note: This table presents expected frequency ranges for the key functional groups. Precise predictions would necessitate specific DFT calculations for this compound.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations.
A relevant example from the literature is the study of C-H activation in alkoxy-substituted benzoic acids. mdpi.comresearchgate.net DFT calculations have been used to understand the regioselectivity of reactions, such as rhodium-catalyzed annulation. mdpi.comresearchgate.net These studies reveal that both steric and electronic effects of the alkoxy substituents, as well as weak non-covalent interactions, play a critical role in determining the reaction outcome. mdpi.comresearchgate.net
For this compound, computational studies could elucidate:
The reaction pathway for its synthesis, for example, from vanillic acid and isobutyl bromide, to optimize reaction conditions.
The mechanism of its potential antioxidant activity, by modeling its interaction with free radicals.
The regioselectivity of electrophilic aromatic substitution reactions, predicting the most likely sites of reaction on the benzene (B151609) ring.
Advanced Analytical Methodologies for Comprehensive Characterization and Quantification
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is fundamental to assessing the purity of 3-Isobutoxy-4-methoxybenzoic acid and analyzing it within reaction mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods used, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted method for the analysis of benzoic acid derivatives like this compound. helixchrom.comlongdom.orgugm.ac.id The development of a robust HPLC method involves the careful optimization of several parameters to achieve efficient separation from impurities, starting materials, and other byproducts. longdom.org
Key components of HPLC method development include the selection of a stationary phase, typically a C18 column, and a mobile phase. helixchrom.comlongdom.org Mobile phases commonly consist of a mixture of an aqueous component (often with a buffer like phosphoric acid or ammonium (B1175870) acetate (B1210297) to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. longdom.orgugm.ac.id Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to ensure the effective separation of compounds with varying polarities. longdom.org Detection is most commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. longdom.orgugm.ac.id
Interactive Table: Illustrative HPLC Parameters for Benzoic Acid Derivative Analysis This table presents typical starting parameters for developing an HPLC method for compounds structurally similar to this compound, based on established methods for related analytes.
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.org | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water longdom.org | Aqueous component; acid suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile longdom.org | Organic modifier to elute the analyte from the column. |
| Elution Mode | Gradient | Allows for separation of a wider range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min longdom.orgugm.ac.id | Controls the speed of the mobile phase and affects resolution and analysis time. |
| Column Temp. | 25-35°C longdom.org | Affects viscosity and can improve peak shape and reproducibility. |
| Detection | UV at ~230-250 nm longdom.orgresearchgate.net | Wavelength for optimal absorbance of the benzoic acid chromophore. |
| Injection Vol. | 10 µL ugm.ac.id | The volume of the sample introduced into the system. |
Gas Chromatography (GC) with Derivatization for Volatile Derivatives
Gas chromatography is another essential technique for the analysis of this compound. However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC is challenging. youtube.comyoutube.com The compound would likely decompose at the high temperatures required for vaporization. youtube.com Therefore, a crucial prerequisite for GC analysis is a derivatization step. youtube.comyoutube.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com For carboxylic acids, common derivatization methods include:
Silylation: This process replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This eliminates the polar -COOH group, significantly increasing volatility. youtube.com
Alkylation/Esterification: This involves converting the carboxylic acid into an ester, for example, a methyl ester. youtube.com This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acidic catalyst. nih.gov
Once derivatized, the resulting volatile compound can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The separation is usually performed on a non-polar or mid-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.gov
Interactive Table: Typical GC-MS Parameters for Derivatized Benzoic Acids This table outlines common parameters for the GC-MS analysis of derivatized carboxylic acids.
| Parameter | Typical Setting | Purpose |
| Derivatization Reagent | MSTFA (Silylation) youtube.com | To create a volatile trimethylsilyl ester of the analyte. |
| GC Column | HP-5MS (or equivalent) nih.gov | A standard, low-polarity column suitable for a wide range of organic molecules. |
| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | Start at 80°C, ramp to 250°C nih.gov | A temperature gradient to separate compounds based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Detector | Mass Spectrometer (MS) | Provides mass information for structural identification and confirmation. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that generates reproducible fragment patterns. |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Derivatives and Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound, its derivatives, and related reaction products. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). rsc.org This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For instance, the exact mass measurement can differentiate between isobaric species, which are molecules that have the same integer mass but different elemental formulas. nih.gov This capability is critical for confirming the successful synthesis of the target compound and for identifying unknown byproducts in a reaction mixture. rsc.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.
For this compound (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ), the fragmentation pattern would reveal characteristic losses associated with its functional groups. Key expected fragmentation pathways include:
Loss of the isobutoxy group: Cleavage of the ether bond could lead to the loss of an isobutene molecule (C₄H₈, 56 Da) or an isobutoxy radical.
Loss of the carboxylic acid group: Decarboxylation can occur, leading to the loss of CO₂ (44 Da) or the entire COOH group (45 Da).
Fragmentation of the isobutyl chain: The isobutyl group itself can fragment, leading to characteristic losses of methyl (15 Da) or propyl (43 Da) fragments.
Loss of the methoxy (B1213986) group: Cleavage of the methoxy group could result in the loss of a methyl radical (15 Da) or formaldehyde (B43269) (CH₂O, 30 Da).
By analyzing these specific losses, chemists can piece together the molecular structure and confirm the connectivity of the atoms, providing definitive evidence for the identity of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules like this compound. rsc.orggoogle.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H (proton) and ¹³C (carbon) NMR spectra are used to provide a complete picture of the molecular structure.
In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about neighboring protons.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the isobutoxy group. google.com The aromatic protons would appear as complex multiplets or doublets in the downfield region (typically 6.5-8.0 ppm). The methoxy group would present as a sharp singlet at around 3.8-4.0 ppm. The isobutoxy group would show a doublet for the two methylene (B1212753) (-O-CH₂-) protons, a multiplet for the single methine (-CH-) proton, and a doublet for the six equivalent methyl (-CH₃) protons. google.com
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically >165 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the isobutoxy group. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on data from structurally similar compounds like isovanillic acid and its derivatives. rsc.orgchemicalbook.comhmdb.ca
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |
| Aromatic CH | C5-H | ~7.5-7.7 | ~112-115 | Doublet (d) |
| Aromatic CH | C2-H | ~7.5-7.7 | ~115-118 | Doublet of doublets (dd) |
| Aromatic CH | C6-H | ~6.8-7.0 | ~123-126 | Doublet (d) |
| Methoxy | -OCH₃ | ~3.8-3.9 | ~55-57 | Singlet (s) |
| Isobutoxy | -O-CH₂- | ~3.8-3.9 | ~74-76 | Doublet (d) |
| Isobutoxy | -CH- | ~2.0-2.2 | ~28-30 | Multiplet (m) |
| Isobutoxy | -CH(CH₃)₂ | ~1.0-1.1 | ~19-21 | Doublet (d) |
| Carboxylic Acid | -COOH | >10 (often broad) | ~167-170 | Singlet (s) |
| Aromatic C | C1 (-COOH) | N/A | ~122-124 | N/A |
| Aromatic C | C3 (-O-isobutyl) | N/A | ~148-150 | N/A |
| Aromatic C | C4 (-OCH₃) | N/A | ~151-153 | N/A |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each signal and confirm the connectivity between protons and carbons, leaving no ambiguity as to the structure of this compound. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not publicly available, analysis of related compounds provides a strong indication of the expected structural features. For example, the crystal structures of various alkoxy-substituted benzoic acids have been reported. wikipedia.orgchemicalbook.com These studies reveal that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact.
A hypothetical X-ray crystallographic analysis of this compound would likely confirm the planar nature of the benzene (B151609) ring and the carboxylic acid group. The conformation of the isobutoxy and methoxy groups relative to the plane of the benzene ring would be precisely determined. This information is critical for understanding intermolecular interactions, such as C-H···π and π-π stacking, which govern the packing of the molecules in the crystal lattice. wikipedia.org The detailed structural parameters obtained from X-ray crystallography are invaluable for computational modeling and for understanding the structure-property relationships of the compound.
Mechanistic Investigations of Biological and Biochemical Interactions in Vitro and Cell Free Studies Only
Molecular Target Engagement and Binding Affinity Studies (in vitro)
No published studies were identified that specifically investigate the molecular target engagement or binding affinity of 3-Isobutoxy-4-methoxybenzoic acid.
There are no available data from cell-free assays detailing the enzyme kinetics or specific inhibition mechanisms (e.g., competitive, non-competitive) of this compound against any particular enzyme.
No literature was found describing the use of biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray crystallography, or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the direct interaction between this compound and a protein target. Therefore, no data on binding affinity (K_D), kinetic constants (k_on, k_off), or thermodynamic profiles are available.
Cellular Pathway Modulation Studies (in vitro cell models)
Specific studies on how this compound modulates cellular pathways in in vitro cell models have not been published. Research on the related compound, Vanillic acid, has shown it can counteract lipopolysaccharide-induced neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway in the brain, but this cannot be directly attributed to its isobutoxy derivative. nih.gov
Structure-Activity Relationship (SAR) Derivation for Mechanistic Probing (in vitro)
No in vitro studies are available that systematically modify the structure of this compound to derive structure-activity relationships for mechanistic probing. Such studies would be necessary to understand the contribution of the isobutoxy and methoxybenzoic acid moieties to any potential biological activity.
Biotransformation Pathways and Metabolite Formation (in vitro enzymatic systems)
There are no published reports on the in vitro biotransformation of this compound using systems like liver microsomes. Consequently, its metabolic pathways and the structures of any resulting metabolites remain uncharacterized.
Advanced Applications in Materials Science and Industrial Chemical Processes
Incorporation into Functional Polymers and Monomers
3-Isobutoxy-4-methoxybenzoic acid serves as a versatile building block, or monomer, for the synthesis of functional polymers. Its structure is analogous to other phenolic acids, such as vanillic acid, which are recognized for their potential in creating bio-based polymers. rsc.orgresearchgate.net The incorporation of the 3-isobutoxy-4-methoxybenzoyl moiety into polymer chains can impart desirable characteristics, including thermal stability, specific mechanical properties, and hydrophobicity.
Research into related compounds has demonstrated the successful synthesis of novel poly(ether-ester)s from vanillic acid and various diols. rsc.org These polymers exhibit a range of glass transition temperatures and mechanical properties, highlighting the tunability of polymers derived from such benzoic acid structures. rsc.org By extension, this compound can be used to create polyesters and polyamides with modified properties. The bulky isobutoxy group, compared to the hydroxyl group of vanillic acid, can influence chain packing and intermolecular forces, leading to polymers with lower crystallinity and enhanced solubility in organic solvents.
Furthermore, derivatives of this compound are key intermediates in the synthesis of more complex molecules. For instance, the synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a pharmaceutical intermediate, utilizes precursors that establish the 3-isobutoxy-4-methoxybenzoyl scaffold, underscoring its role as a fundamental structural unit in organic synthesis. google.com
Table 1: Potential Polymer Types and Properties Derived from this compound
| Polymer Type | Potential Monomer(s) | Expected Properties | Potential Applications |
|---|---|---|---|
| Polyesters | This compound with various diols (e.g., ethylene (B1197577) glycol, butanediol) | Increased hydrophobicity, good thermal stability, amorphous nature | Specialty plastics, coatings, adhesives |
| Polyamides | 3-Isobutoxy-4-methoxybenzoyl chloride with various diamines | High thermal resistance, good mechanical strength, enhanced solubility | High-performance fibers, engineering plastics |
| Copolyesters | This compound with other hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid) | Tunable liquid crystalline properties, processability | Thermotropic liquid crystal polymers, high-strength materials |
Role as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The carboxylate group of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with exceptionally high surface areas. The specific geometry and functionality of the linker molecule are crucial in determining the topology, pore size, and chemical properties of the resulting MOF.
The use of benzoic acid derivatives as ligands is well-established in MOF chemistry. nih.gov For example, a three-dimensional copper-based MOF synthesized with 3,4-dihydroxybenzoic acid demonstrated significant antibacterial activity and adsorption capabilities. nih.gov The this compound ligand offers several advantageous features for MOF synthesis:
Coordination Site: The primary coordination site is the carboxylate group, which can bind to metal centers in various modes (monodentate, bidentate, bridging).
Functional Groups: The ether oxygens of the methoxy (B1213986) and isobutoxy groups can act as additional weak coordination sites, influencing the framework's structure and the metal ion's coordination environment.
Pore Environment Modulation: The isobutoxy groups can project into the pores of the MOF, modifying the hydrophobicity and creating specific binding pockets for guest molecules.
These features allow for the design of MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Table 2: Research Highlights of Benzoic Acid Derivatives in MOFs
| Ligand | Metal Ion | Resulting MOF Properties | Reference |
|---|---|---|---|
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cadmium(II), Nickel(II) | 3D frameworks with varied topologies, photoluminescence, selective CO₂ adsorption | nih.gov |
| 3,4-dihydroxybenzoic acid | Copper(II) | 3D structure, antibacterial activity, microporosity | nih.gov |
| General Dicarboxylate Ligands | Cobalt(II), Zinc(II) | 3D porous frameworks for selective adsorption of hydrocarbons | acs.org |
Utilization in Catalysis and Organocatalysis
Recent studies have highlighted the potential of simple organic molecules to act as catalysts. Benzoic acid itself has been identified as an efficient organocatalyst for reactions such as the ring-opening polymerization of lactones and lactides. umons.ac.beresearchgate.net The catalytic mechanism involves a dual activation pathway where the acidic proton of the carboxylic group activates the monomer, while the conjugate base activates the initiator. umons.ac.be
This compound, as a carboxylic acid, is expected to exhibit similar catalytic activity. The electronic properties of the benzene (B151609) ring, influenced by the electron-donating methoxy and isobutoxy groups, could modulate its acidity and, consequently, its catalytic performance. This opens up possibilities for its use as a metal-free catalyst in various organic transformations, which is highly desirable from a green chemistry perspective due to reduced toxicity and easier removal from the final product. researchgate.net
Furthermore, this compound can be used as a ligand to create catalytically active metal complexes. Coordination polymers and MOFs constructed from this ligand can serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic moieties. A patent for a copper-based coordination polymer, for instance, describes its use as a recyclable catalyst for the synthesis of biaryl compounds, demonstrating the viability of this approach. google.com
Development of Novel Optical and Electronic Materials
The aromatic structure and substituent groups of this compound make it a promising component for the development of materials with interesting optical and electronic properties. Its derivatives can be incorporated into systems that interact with light or conduct charge.
A key area of application is in the field of liquid crystals. Vanillic acid, a close structural analog, has been used to synthesize thermotropic copolyesters that exhibit liquid crystalline behavior. nih.gov These materials can self-organize into ordered phases that are highly responsive to external stimuli like temperature and electric fields, making them suitable for displays and sensors. The introduction of the flexible isobutoxy group in this compound could lower the melting point and modify the mesophase behavior of such polymers.
Moreover, when used as a linker in MOFs, the photoluminescent properties of the resulting materials can be enhanced. Studies on MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid have shown that the luminescence of the MOF is red-shifted and intensified compared to the free ligand. nih.gov This suggests that MOFs derived from this compound could be developed as novel phosphors for applications in lighting, sensing, and bio-imaging.
Applications in Advanced Separation Technologies
The development of efficient and selective separation processes is a major goal in industrial chemistry. MOFs, with their tunable pore sizes and chemically functionalized surfaces, are at the forefront of research into next-generation adsorbent materials for separation technologies.
By using this compound as a linker, it is possible to design MOFs for specific separation tasks. The size and shape of the pores can be controlled by the geometry of the ligand and the coordination of the metal ion. The chemical nature of the pore surface can be tailored by the isobutoxy and methoxy groups, which can create hydrophobic pockets suitable for the selective adsorption of organic molecules. Research has shown that MOFs can achieve highly selective adsorption of gas molecules like CO₂ over N₂ and can also separate isomers of hydrocarbons, such as xylenes. nih.govbsky.app This capability is critical for applications such as carbon capture, natural gas purification, and the separation of valuable chemical feedstocks.
Future Research Directions and Emerging Paradigms for 3 Isobutoxy 4 Methoxybenzoic Acid Research
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Synthesis and Materials Design
Predictive Synthesis: For the synthesis of 3-Isobutoxy-4-methoxybenzoic acid and its derivatives, ML models can predict reaction yields, identify optimal reaction conditions (temperature, pressure, catalyst, solvent), and even suggest novel synthetic routes. nih.govnih.gov By analyzing patterns in existing chemical literature and proprietary data, these models can significantly reduce the number of trial-and-error experiments, saving time and resources. For instance, neural networks and deep learning approaches are being developed to forecast the success of complex organic transformations. nih.gov
Materials by Design: In the realm of materials science, AI and ML can accelerate the discovery of new materials with desired properties. nih.govresearchgate.net By inputting the structure of this compound into a trained model, researchers can predict its potential performance in various applications, such as polymers, liquid crystals, or pharmaceuticals. These predictive capabilities enable a "materials by design" approach, where molecules are computationally screened and optimized for specific functions before they are ever synthesized in the lab. nih.govmpg.de
Below is a conceptual data table illustrating how machine learning predictions could be compared with experimental results for the synthesis of a derivative of this compound.
| Target Derivative | Predicted Yield (%) (ML Model) | Experimental Yield (%) | Predicted Optimal Temperature (°C) (ML Model) | Experimental Optimal Temperature (°C) |
| Methyl 3-isobutoxy-4-methoxybenzoate | 92 | 89 | 60 | 65 |
| 3-Isobutoxy-4-methoxybenzamide | 85 | 82 | 80 | 80 |
| N-propyl-3-isobutoxy-4-methoxybenzamide | 78 | 75 | 75 | 70 |
Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis
Traditional batch manufacturing of chemicals often faces challenges in terms of scalability, safety, and consistency. Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers a promising alternative for the synthesis of this compound. mdpi.comcambrex.com
Enhanced Control and Safety: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. acs.orgresearchgate.net The small reaction volumes at any given time significantly enhance safety, especially when dealing with exothermic reactions or hazardous reagents. A patent has already been filed for a method for the continuous synthesis of substituted benzoic-acid organic substances using a continuous reaction apparatus. wipo.int
Scalability and Efficiency: The modular nature of flow chemistry systems allows for easy scaling of production by simply running the system for longer or by adding more reactors in parallel. acs.org This "on-demand" manufacturing capability is highly efficient and can be readily integrated into automated synthesis platforms. Studies on the alkylation of substituted benzoic acids in continuous flow microreactors have demonstrated the feasibility and kinetic advantages of this approach. acs.org
The following table outlines a hypothetical comparison between batch and flow synthesis for the production of this compound.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Yield | Variable, often lower | Higher and more consistent |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Scalability | Difficult and requires process re-optimization | Readily scalable |
| Process Control | Limited | Precise control over parameters |
Investigation of Supramolecular Assembly and Self-Organizing Systems
The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. The benzoic acid moiety, with its capacity for hydrogen bonding, and the alkoxy side chains of this compound make it an excellent candidate for forming complex supramolecular assemblies. tandfonline.commdpi.comfigshare.com
Liquid Crystals and Advanced Materials: Alkoxybenzoic acids are known to form liquid crystalline phases. tandfonline.com By systematically varying the structure of the alkoxy group in derivatives of this compound, researchers can tune the properties of these liquid crystals for applications in displays, sensors, and optical devices. The self-assembly of these molecules can lead to the formation of nanofibers, gels, and other soft materials with unique properties. researchgate.net
Controlled Crystallization: Understanding the principles of supramolecular assembly can also lead to better control over the crystallization process, enabling the production of crystals with specific polymorphs, sizes, and morphologies. figshare.com This is crucial for applications where solid-state properties are critical, such as in pharmaceuticals and electronics.
Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the dynamic processes involved in the synthesis and assembly of this compound requires advanced analytical techniques that can monitor these events in real-time.
In-Situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. researchgate.netspectroscopyonline.com This allows for precise process control and optimization. When coupled with flow chemistry setups, these spectroscopic tools enable a high degree of automation and data collection.
Real-Time Crystallization Analysis: Monitoring crystallization as it happens is crucial for understanding nucleation and growth mechanisms. nih.govnih.gov Techniques like focused beam reflectance measurement (FBRM), particle vision and measurement (PVM), and advanced imaging methods like liquid-cell transmission electron microscopy (LCTEM) can visualize the formation and evolution of crystals in real-time. researchgate.netmdpi.com This knowledge can be used to design crystallization processes that yield materials with desired solid-state properties.
Cross-Disciplinary Approaches for Innovative Applications in Sustainable Technologies
The unique properties of this compound and its derivatives can be harnessed for a variety of sustainable technologies through collaborations between chemists, materials scientists, biologists, and engineers.
Biodegradable Polymers: The ester and ether linkages in derivatives of this compound could be susceptible to biodegradation. Incorporating this molecule into polymer backbones could lead to the development of new biodegradable plastics, reducing the environmental burden of plastic waste. The production of benzoic acid itself is also being explored through more sustainable biological routes. essfeed.com
Renewable Energy: Organic materials are increasingly being investigated for applications in solar cells, batteries, and other energy storage and conversion devices. The aromatic and functional groups of this compound provide a scaffold for designing molecules with specific electronic and photophysical properties suitable for these applications.
Environmental Applications: Benzoic acid derivatives have been studied for their potential use in environmental monitoring, for example, in the detection of radiocarbon. nih.gov The specific properties of this compound could be tailored for the development of new sensors or scavengers for environmental pollutants.
Q & A
What are the key physicochemical properties of 3-Isobutoxy-4-methoxybenzoic acid, and how do they influence experimental design?
Level: Basic
Methodological Answer:
The compound’s physicochemical properties, such as hydrogen bond donors/acceptors, logP, and rotatable bonds, dictate solubility, reactivity, and bioavailability. For example:
- Hydrogen bond donors/acceptors : Affects interactions with solvents or biological targets. Derivatives like 3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid have 2 H-bond donors and 7 acceptors, influencing crystallization or chromatographic separation .
- Rotatable bonds : High flexibility (e.g., 8 rotatable bonds in structurally similar compounds) may complicate conformational analysis in structure-activity relationship (SAR) studies .
Experimental Design Tip: Prioritize computational modeling (e.g., molecular dynamics) to predict solubility and stability before synthesis. Use HPLC with polar stationary phases for purification .
How can synthetic routes for this compound be optimized for high yield and purity?
Level: Advanced
Methodological Answer:
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify efficient one-step pathways. For example:
- Precursor scoring : Prioritize precursors with high plausibility (>0.01) and relevance to benzoic acid derivatives .
- Route validation : Cross-reference predicted routes with databases like Reaxys to confirm feasibility. Structurally similar compounds (e.g., 4-ethoxy-3-methoxybenzoic acid) are synthesized via nucleophilic substitution of halogenated precursors with isobutoxy groups .
Data-Driven Optimization: Use reaction calorimetry to monitor exothermicity and adjust reagent stoichiometry. Yield improvements (>80%) are achievable via microwave-assisted esterification .
What analytical techniques are critical for resolving structural ambiguities in substituted benzoic acid derivatives?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR distinguishes substituent positions (e.g., methoxy vs. isobutoxy). For example, 3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid shows distinct aromatic proton splitting at δ 3.86 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 202.66 g/mol for similar compounds) and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects, as seen in triazine-linked benzoic acid derivatives .
Tip: Combine with IR spectroscopy to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
How do structural modifications (e.g., isobutoxy vs. ethoxy groups) impact biological activity in benzoic acid derivatives?
Level: Advanced
Methodological Answer:
- Lipophilicity : Isobutoxy groups (logP ~2.5) enhance membrane permeability compared to ethoxy (logP ~1.8), as shown in 4-ethoxy-3-methoxybenzoic acid analogs .
- Enzyme inhibition : Bulkier substituents may sterically hinder binding. For example, 3-allyloxy-4-methoxybenzoic acid derivatives exhibit reduced COX-2 inhibition compared to smaller alkoxy groups .
Experimental Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate via enzyme assays (e.g., IC₅₀ measurements) .
What safety protocols are essential for handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves (tested per EN 374), chemical-resistant aprons, and FFP3 respirators if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s face velocity to mitigate vapor exposure .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
Regulatory Compliance: Follow GHS hazard codes (e.g., H315-H319 for skin/eye irritation) and ensure waste disposal complies with local regulations .
How can computational methods address contradictions in reported reaction mechanisms for alkoxy-substituted benzoic acids?
Level: Advanced
Methodological Answer:
- DFT calculations : Model transition states to resolve discrepancies in esterification mechanisms (e.g., SN2 vs. radical pathways). For example, methoxy groups at the 4-position stabilize carbocation intermediates in acid-catalyzed reactions .
- Machine learning : Train models on reaction databases (e.g., Pistachio) to predict regioselectivity in electrophilic substitution .
Case Study: Conflicting reports on nitration regiochemistry were resolved by identifying solvent polarity as a key factor in directing nitro group placement .
What are the environmental fate implications of this compound, and how can biodegradation be assessed?
Level: Advanced
Methodological Answer:
- Bioconcentration factor (BCF) : Estimated via logP (e.g., BCF <100 suggests low bioaccumulation) .
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge. Structurally similar compounds (e.g., 4-hydroxybenzoic acid) show 60% degradation in 28 days .
Mitigation Strategies: Modify the isobutoxy group to reduce persistence (e.g., introduce esterase-labile linkages) .
How can spectral data (NMR, MS) be used to distinguish this compound from its isomers?
Level: Basic
Methodological Answer:
- ¹³C NMR : The methoxy carbon at δ 56.2 ppm and isobutoxy quaternary carbon at δ 75.4 ppm differentiate positional isomers .
- MS/MS fragmentation : Loss of isobutoxy (C₄H₉O⁺, m/z 73) vs. ethoxy (C₂H₅O⁺, m/z 45) provides diagnostic ions .
Reference Data: Cross-check with NIST Chemistry WebBook entries for substituted benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
